Methyl [4-(azidoacetyl)phenoxy]acetate
Description
Properties
CAS No. |
6345-09-1 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl 2-[4-(2-azidoacetyl)phenoxy]acetate |
InChI |
InChI=1S/C11H11N3O4/c1-17-11(16)7-18-9-4-2-8(3-5-9)10(15)6-13-14-12/h2-5H,6-7H2,1H3 |
InChI Key |
QVZGUDBOSUAKTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares Methyl [4-(azidoacetyl)phenoxy]acetate with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Physicochemical Properties
- Ethyl 4-methylphenoxyacetate, for instance, is soluble at room temperature in ethanol .
- Stability : Azidoacetyl derivatives may require storage at 2–8°C to prevent premature decomposition, as seen in azide-containing compounds like methyl (4-iodophenyl)acetate .
Toxicity and Metabolism
- Metabolites: Related phenoxy acetates undergo ester hydrolysis to carboxylic acids (e.g., 2-(4-hydroxyphenyl)acetic acid) and subsequent glucuronidation .
- Azide toxicity : While azides are generally cytotoxic, controlled functionalization (e.g., in HDAC ligands) can mitigate risks .
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